(3Z)-3-{[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione
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Overview
Description
3-{[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-6-methyl-3,4-dihydro-2H-pyran-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in pharmaceutical, agrochemical, and phytosanitary industries due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-6-methyl-3,4-dihydro-2H-pyran-2,4-dione typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include ethanol, methanol, and dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
3-{[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-6-methyl-3,4-dihydro-2H-pyran-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a drug candidate due to its biological activities.
Industry: Utilized in the development of agrochemicals and phytosanitary products.
Mechanism of Action
The mechanism of action of 3-{[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-6-methyl-3,4-dihydro-2H-pyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can interact with drug targets, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
- 3-{[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid}
- 3,4-dihydro-2H-pyran derivatives
Uniqueness
The uniqueness of 3-{[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-6-methyl-3,4-dihydro-2H-pyran-2,4-dione lies in its specific structural features and the resulting biological activities. Its combination of a pyrimidine ring with a dihydropyran moiety provides a distinct chemical scaffold that can be exploited for various applications in research and industry .
Properties
Molecular Formula |
C13H13N3O3 |
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Molecular Weight |
259.26 g/mol |
IUPAC Name |
3-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C13H13N3O3/c1-7-4-8(2)16-13(15-7)14-6-10-11(17)5-9(3)19-12(10)18/h4-6,17H,1-3H3/b14-6+ |
InChI Key |
WLCUYNWQERQXEM-MKMNVTDBSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/C2=C(C=C(OC2=O)C)O)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CC2=C(C=C(OC2=O)C)O)C |
Origin of Product |
United States |
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